2,5,8,11-Tetramethyldodec-6-yne-5,8-diol (CAS 68227-33-8) is a specialized, highly hydrophobic acetylenic diol functioning as a premium molecular defoamer and dynamic wetting agent. Structurally characterized as a Gemini surfactant with a 12-carbon (dodecyne) backbone and twin hydroxyl groups, it delivers exceptionally low critical micelle concentration (CMC) and rapid surface tension reduction. In industrial procurement, it is prioritized for waterborne formulations—such as automotive OEM coatings, flexographic inks, and semiconductor cleaning fluids—where it provides aggressive microfoam elimination without introducing the surface defects commonly associated with silicone-based additives [1].
Substituting 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol with conventional polysiloxane defoamers frequently results in severe surface defects, including fish-eyes, craters, and compromised inter-coat adhesion, rendering them unsuitable for high-gloss or multi-layer finishes [1]. Conversely, standard non-silicone alternatives and single-chain surfactants lack the necessary dynamic wetting capabilities, failing to suppress foam under high-shear conditions. Even substituting with the closely related 10-carbon acetylenic diol, TMDD (2,4,7,9-Tetramethyl-5-decyne-4,7-diol), reduces the hydrophobic 'knock-down' power required to eliminate persistent microfoam in highly viscous or complex water-based resins, forcing formulators to use higher, less economical dosages to achieve the same effect [2].
In high-speed application environments (e.g., spray coating or fast printing), the ability of a surfactant to migrate rapidly to newly formed interfaces is critical. Quantitative bubble tensiometry demonstrates that acetylenic diols maintain a highly stable dynamic surface tension of 36.4 mN/m at a rapid generation rate of 6 bubbles/second. In stark contrast, polyether-modified silicones experience a severe performance drop, with surface tension spiking from 20.5 mN/m (static) to 63.6 mN/m under the same dynamic conditions [1]. This minimal differential (Δ 3.3 mN/m for acetylenic diols vs. Δ 43.1 mN/m for silicones) proves the superior migration kinetics of the compound.
| Evidence Dimension | Dynamic surface tension at 6 bubbles/second |
| Target Compound Data | 36.4 mN/m (Δ 3.3 mN/m from static 1 bubble/s) |
| Comparator Or Baseline | Polyether-modified silicone: 63.6 mN/m (Δ 43.1 mN/m from static) |
| Quantified Difference | 42.8% lower dynamic surface tension under high-shear conditions compared to silicone alternatives. |
| Conditions | Bubble tensiometry at 1 bubble/s (static) vs. 6 bubbles/s (dynamic) |
Ensures uniform substrate wetting and prevents edge retraction or crawling during high-speed industrial printing and spray applications.
Traditional defoaming agents rely on localized incompatibility to break foam, which inherently risks surface contamination. 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol operates as a molecular defoamer that breaks microfoam without phase separation. Procurement data indicates that substituting silicone-based defoamers with this 100% active, silicone-free acetylenic diol completely eliminates silicone-induced surface defects such as fish-eyes and craters, while maintaining flawless inter-coat adhesion in multi-pass waterborne systems [1]. Its Gemini structure allows it to displace foam-stabilizing surfactants at the air-liquid interface without leaving hydrophobic residues.
| Evidence Dimension | Surface defect generation (fish-eyes/craters) and recoatability |
| Target Compound Data | Zero silicone-induced defects; excellent inter-coat adhesion |
| Comparator Or Baseline | Polysiloxane defoamers: High incidence of fish-eyes; impaired recoatability |
| Quantified Difference | 100% elimination of silicone-related surface defects in multi-layer applications. |
| Conditions | Waterborne automotive OEM and industrial coating multi-layer applications |
Critical for automotive and premium industrial coatings where surface aesthetics and multi-layer adhesion are non-negotiable.
The molecular architecture of 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol features a 12-carbon (dodecyne) backbone, providing greater hydrophobicity compared to the industry-standard 10-carbon TMDD (2,4,7,9-Tetramethyl-5-decyne-4,7-diol). This extended hydrophobic tail significantly lowers the Critical Micelle Concentration (CMC) and enhances the compound's incompatibility with the aqueous phase just enough to aggressively target and rupture persistent microfoam [1]. Consequently, formulators achieve superior 'knock-down' defoaming power at lower active dosages (typically 0.1% - 1.5% of total formulation weight), making it highly efficient for high-viscosity or highly stabilized resin systems.
| Evidence Dimension | Hydrophobic chain length and microfoam disruption efficiency |
| Target Compound Data | C12 backbone (Dodecyne); superior microfoam knock-down at 0.1-1.5% dosage |
| Comparator Or Baseline | TMDD (C10 backbone, Decyne); higher water solubility, lower defoaming aggression |
| Quantified Difference | Extended C12 chain yields lower CMC and higher defoaming efficiency at equivalent dosages. |
| Conditions | Highly stabilized waterborne resin systems requiring microfoam elimination |
Allows buyers to reduce overall additive dosage while achieving superior foam control in demanding, high-viscosity formulations.
Selected because it provides aggressive microfoam elimination without causing fish-eyes or compromising the inter-coat adhesion required for high-gloss, multi-layer automotive finishes [1].
Chosen for its exceptional dynamic surface tension control, ensuring rapid substrate wetting and preventing foam build-up in high-shear ink trays [2].
Utilized because it is a 100% active, non-ionic, and silicone-free molecule that leaves no residue, ensuring ultra-clean surfaces during critical microelectronic fabrication steps [3].
Prioritized over silicone defoamers to ensure defect-free adhesive layers with maximum bond strength and no surface crawling on low-energy plastic substrates [4].
Irritant